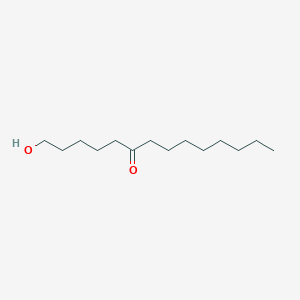
1-Hydroxytetradecan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxytetradecan-6-one is an organic compound with the molecular formula C14H28O2 It is a hydroxylated ketone, meaning it contains both a hydroxyl group (-OH) and a ketone group (C=O) within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxytetradecan-6-one can be synthesized through several methods. One common approach involves the oxidation of 1-tetradecanol using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically takes place in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of tetradecanol using supported metal catalysts under controlled conditions. This method allows for higher yields and scalability, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxytetradecan-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: 1-Tetradecanoic acid.
Reduction: 1-Hydroxytetradecan-6-ol.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-Hydroxytetradecan-6-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the metabolism of hydroxylated ketones in biological systems.
Industry: Used in the production of specialty chemicals and as a precursor for surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 1-Hydroxytetradecan-6-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the ketone group can undergo nucleophilic addition reactions. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry and drug design.
Comparación Con Compuestos Similares
- 1-Hydroxytetradecan-3-one
- 1-Hydroxytetradecan-5-one
- 1-Hydroxytetradecan-7-one
Comparison: 1-Hydroxytetradecan-6-one is unique due to the position of its hydroxyl and ketone groups, which influence its reactivity and potential applications. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications where other isomers may not be as effective.
Propiedades
Número CAS |
88703-47-3 |
|---|---|
Fórmula molecular |
C14H28O2 |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
1-hydroxytetradecan-6-one |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-8-11-14(16)12-9-7-10-13-15/h15H,2-13H2,1H3 |
Clave InChI |
RIMVDGWKZLSXQK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)CCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



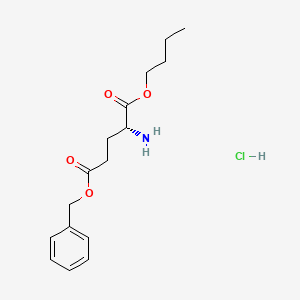

![1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene](/img/structure/B14376484.png)

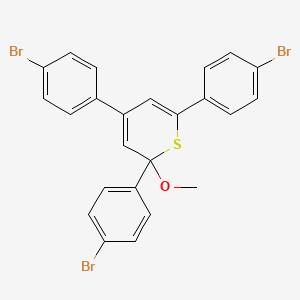

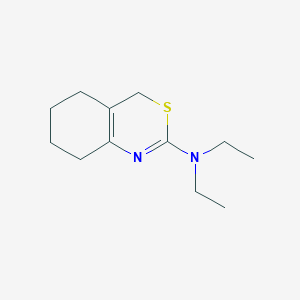
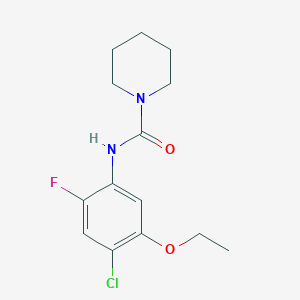

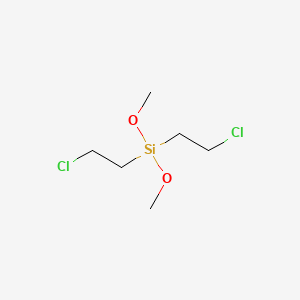
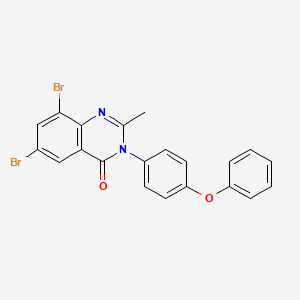
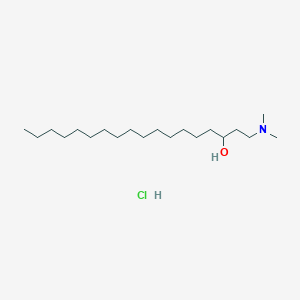
![N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide](/img/structure/B14376535.png)
